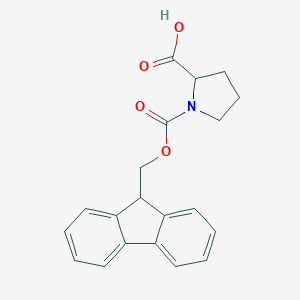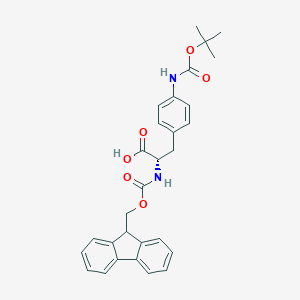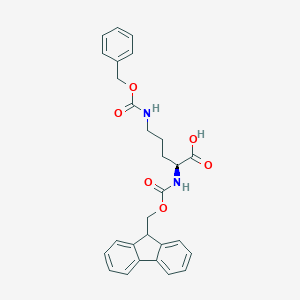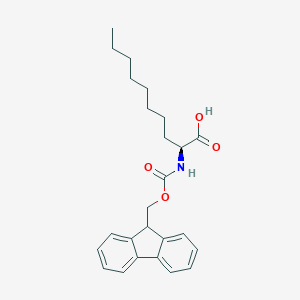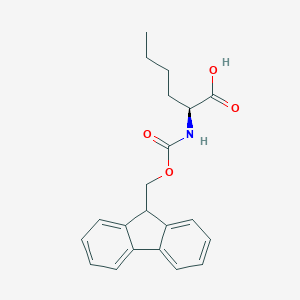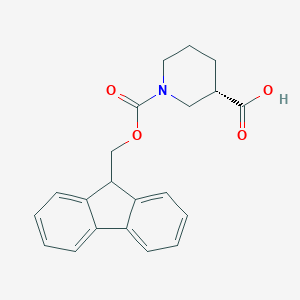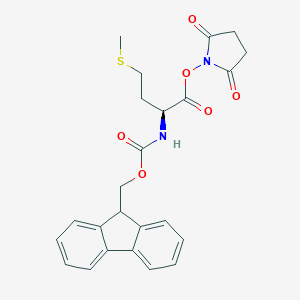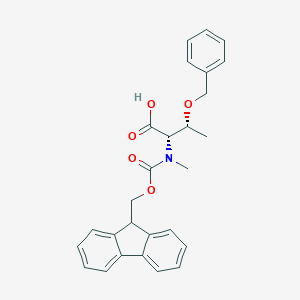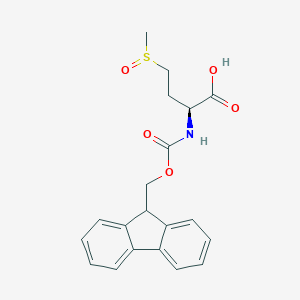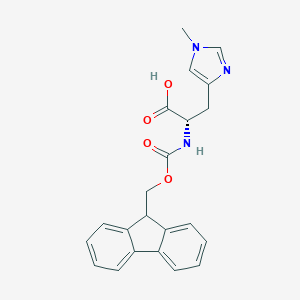
Fmoc-his(1-me)-oh
説明
“Fmoc-his(1-me)-oh” is a compound with the molecular formula C22H21N3O4 . It is an intermediate used in the synthesis of methylhistidine and histidine methylated analogs of OVA sequence .
Synthesis Analysis
“Fmoc-his(1-me)-oh” is used in the solution-phase Fmoc-based peptide synthesis for DNA-encoded chemical libraries . The synthesis involves the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and a strategy for the coupling of α,α-disubstituted alkenyl amino acids .Molecular Structure Analysis
The molecular weight of “Fmoc-his(1-me)-oh” is 391.4 g/mol . The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid .Chemical Reactions Analysis
In the context of peptide synthesis, “Fmoc-his(1-me)-oh” is involved in amide coupling reactions . Histidine residues play a critical role in modulating amyloid-like assembly and building active sites for Fmoc–F–F and Aβ aggregates .科学的研究の応用
Solid Phase Peptide Synthesis (SPPS)
Summary of the Application
Fmoc-his(1-me)-oh is used in Solid Phase Peptide Synthesis (SPPS), a method used to synthesize peptides . This approach has several benefits, including the ease of separating intermediate peptides from soluble reagents and solvents, the potential for automation, the ability to use excess reagents to drive reactions to completion, and minimized physical losses as the peptide remains attached to the support throughout the synthesis .
Method of Application
In SPPS, the C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . The N-Fmoc group is usually removed by treatment with 20–50% v/v piperidine in DMF .
Results or Outcomes
The result is the construction of a peptide chain on an insoluble solid support . However, by-products from incomplete reactions, side reactions, or impure reagents can accumulate on the resin during chain assembly and contaminate the final product .
Fabrication of Functional Materials
Summary of the Application
Fmoc-his(1-me)-oh is used in the fabrication of functional materials . Amino acids and short peptides modified with the Fmoc group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Method of Application
The Fmoc group promotes the hydrophobic and π-π stacking interactions of the fluorenyl rings, which can promote building block association .
Results or Outcomes
The self-organization and applications of Fmoc-modified simple biomolecules have not been extensively summarized . However, the self-assembly products can offer unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .
Cell Cultivation
Summary of the Application
Fmoc-his(1-me)-oh can be used in cell cultivation . The inherent biocompatibility of Fmoc-modified amino acids and short peptides makes them suitable for use in biological applications .
Method of Application
The Fmoc group can promote the self-assembly of biomolecular building blocks, forming nanostructures with diverse morphologies . These structures can provide a supportive environment for cell growth and proliferation .
Results or Outcomes
The use of Fmoc-modified amino acids and short peptides in cell cultivation can potentially enhance cell growth and proliferation, although the specific results can vary depending on the cell type and experimental conditions .
Bio-Templating
Summary of the Application
Fmoc-his(1-me)-oh can be used in bio-templating . Bio-templating involves using biological structures as templates for the synthesis of materials with complex structures .
Method of Application
The Fmoc group can promote the self-assembly of biomolecular building blocks, forming nanostructures that can serve as templates for material synthesis .
Results or Outcomes
The use of Fmoc-modified amino acids and short peptides in bio-templating can result in the synthesis of materials with complex and precise structures .
将来の方向性
Histidine residues have been found to modulate the amyloid-like assembly of peptide nanomaterials and confer enzyme-like activity . This finding highlights the potential of histidine as a modulator in the amyloid-like assembly of peptide nanomaterials exerting enzyme-like catalysis . This could open up new avenues for the development of novel nanomaterials with unique properties .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWOFHRSEVVUHM-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426689 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-his(1-me)-oh | |
CAS RN |
202920-22-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202920-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N1-methyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



